molecular formula C11H22O4Si B1216649 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane CAS No. 3388-04-3

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

Cat. No.: B1216649
CAS No.: 3388-04-3
M. Wt: 246.37 g/mol
InChI Key: DQZNLOXENNXVAD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Hydrolysis of Trimethoxysilane Group

The methoxy (–OCH₃) groups undergo hydrolysis in the presence of moisture, forming reactive silanol (–Si–OH) intermediates. This reaction is critical for adhesion promotion in coatings and composite materials.

Reaction Conditions and Byproducts

ParameterValue/Observation
Hydrolysis mediumWater or humid environments
ByproductMethanol (toxic, flammable)
Reaction rateSlow under ambient conditions
CatalystsAcids or bases accelerate hydrolysis

The silanol groups subsequently undergo polycondensation to form siloxane (–Si–O–Si–) networks, enabling strong bonds with inorganic substrates like glass or metals .

Epoxide Ring-Opening Reactions

The epoxycyclohexyl group participates in nucleophilic ring-opening reactions under acidic, basic, or catalytic conditions.

Common Reactants and Products

ReactantReaction TypeProduct/Application
Amines Nucleophilic additionβ-Hydroxyamine adducts
Carboxylic acids Acid-catalyzed openingDiester derivatives
Water (acidic)HydrolysisDiol compounds
Thiols Thiol-epoxy couplingSulfur-containing polymers

These reactions are exploited to modify polymer matrices or cross-link organic-inorganic hybrids. Notably, the epoxide group acts as an alkylating agent, reacting irreversibly with biological nucleophiles like DNA nucleotides, posing carcinogenic risks .

Incompatibility and Hazardous Reactions

The compound exhibits instability when exposed to incompatible substances, leading to hazardous side reactions.

Reactivity Hazards

Incompatible SubstanceReaction OutcomeHazard Level
Oxidizing agents Violent oxidation, ignition Extreme (NFPA 4)
Strong acids/bases Exothermic epoxy ring-openingHigh
Group 1 metals Redox reactions, flammable gas releaseModerate
Anhydrous metal chlorides Complexation, polymerizationModerate

Storage requires strict avoidance of moisture and oxidizing agents like nitrates or chlorine-based compounds .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes, releasing toxic fumes including silicon oxides, carbon monoxide, and methanol.

Decomposition Products

  • Silicon dioxide (SiO₂)

  • Methanol (CH₃OH)

  • Cyclohexene derivatives

Industrial Reaction Pathways

In coating applications, the compound undergoes sequential reactions:

  • Hydrolysis : Trimethoxysilane → Silanol groups.

  • Condensation : Silanol → Siloxane network (bonds to substrate).

  • Epoxide cross-linking : Reacts with amines/thiols in resin matrices.

This dual functionality enhances interfacial adhesion in epoxy-based composites and UV-curable resins.

Scientific Research Applications

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane can be compared with other similar compounds, such as:

Biological Activity

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, commonly referred to as an epoxy functional group coupling agent, has garnered attention in various fields due to its significant biological activity. This compound is primarily utilized in the development of medical adhesives, coatings, and in enhancing biocompatibility in biological applications. This article delves into the compound's biological mechanisms, effects on cellular processes, and its applications in scientific research.

Target of Action
The primary target of this compound includes a variety of substrates where it enhances the dispersion of nanoparticles. Its epoxy group allows for covalent bonding with various biomolecules, including proteins and enzymes, which is crucial for its functionality in biological systems.

Mode of Action
The compound interacts with biomolecules through its epoxy group, which reacts with nucleophilic groups such as amines and thiols. This interaction leads to the formation of stable covalent bonds that can modify the activity and function of biomolecules. For instance, it can serve as a crosslinker for protein immobilization, thereby enhancing enzyme stability and activity in biochemical assays .

Cellular Effects

Influence on Cell Function
this compound has profound effects on cellular functions. It modifies cell signaling pathways and gene expression, influencing cellular metabolism. The compound can penetrate cell membranes and interact with intracellular proteins, leading to alterations in their activities. Studies have shown that it affects genes involved in cell adhesion and proliferation, thus impacting cell growth and differentiation .

Molecular Mechanism
At the molecular level, the compound's effects are mediated through covalent binding interactions with biomolecules. This binding can result in either inhibition or activation of enzymes depending on the specific interactions involved. Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Metabolic Pathways

The compound participates in various metabolic pathways primarily through interactions with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, generating reactive intermediates that further interact with cellular biomolecules. These interactions can influence metabolic fluxes and alter metabolite levels within cells .

Transport and Distribution

Cellular Transport Mechanisms
Within cells, this compound is transported through passive diffusion and active transport mechanisms. Its interaction with transporters and binding proteins affects its localization within specific cellular compartments, which is critical for its biochemical activity .

Subcellular Localization

The localization of this compound within cells significantly influences its biological activity. It can be directed to organelles or cellular compartments through targeting signals or post-translational modifications. Depending on the cellular context, it may localize to the cell membrane, cytoplasm, or nucleus .

Applications in Scientific Research

This compound has a wide array of applications across different scientific fields:

Field Application
ChemistryUsed as a coupling agent to functionalize substrates and improve nanoparticle dispersion.
BiologyEnhances biocompatibility for medical devices and coatings .
MedicineIntegral in developing medical adhesives and coatings for surgical applications.
IndustryEmployed in producing coatings, sealants, and adhesives for automotive and marine industries.

Case Studies

Recent studies have demonstrated the efficacy of this compound in synthesizing palladium nanoparticles (PdNPs). In one study, this compound was used to facilitate the conversion of Pd²⁺ ions into Pd⁰ nanoparticles through a controlled reaction environment. The resulting nanoparticles exhibited enhanced catalytic properties due to their unique size and surface characteristics influenced by the silane compound .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, and how do they influence experimental design?

  • The compound (C₁₁H₂₂O₄Si, MW 246.38 g/mol) is a colorless liquid with a boiling point of 310°C, density of 1.06–1.07 g/cm³, and refractive index of 1.45 . Its low water solubility necessitates the use of organic solvents (e.g., ethanol, THF) for homogeneous mixing in sol-gel reactions. The epoxy and trimethoxysilane groups enable dual reactivity: epoxy ring-opening for crosslinking and silanol condensation for inorganic network formation. These properties are critical for designing hybrid materials, such as silica-epoxy nanocomposites .

Q. How is this compound synthesized, and what are the industrial-scale challenges?

  • The compound is synthesized via hydrosilation of 4-vinylcyclohexene with trimethoxysilane, followed by peroxidation with peracetic acid to form the epoxide group . Key challenges include controlling side reactions (e.g., premature epoxy ring-opening) and ensuring high purity (>97%) for research applications. Impurities can disrupt sol-gel kinetics or introduce undesired byproducts in polymer matrices .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • The compound is a suspected carcinogen (H351) and causes skin/eye irritation (H316, H320). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Dispose via approved hazardous waste facilities (P501). Developmental toxicity studies in rats and rabbits showed dose-dependent effects at ≥250 mg/kg/day, emphasizing the need for strict exposure controls .

Advanced Research Questions

Q. How can this compound be utilized to synthesize size-controlled epoxy-organosilica nanoparticles?

  • A one-pot sol-gel method under modified Stöber conditions (e.g., ammonia/water/ethanol) produces nanoparticles with diameters tunable from 50–500 nm by varying precursor concentration (0.1–1.0 M). Higher concentrations reduce polydispersity (CV <6%). The epoxy groups enable post-synthetic functionalization (e.g., dye doping for fluorescence imaging), while the positive zeta potential enhances protein/DNA binding for bioapplications .

Q. What role does this compound play in CO₂ copolymerization, and how does it enhance polymer solubility?

  • When copolymerized with CO₂ using (salen)CrCl/N-MeIm catalysts, it forms polycarbonates with trimethoxysilane side chains. These groups confer solubility in liquid CO₂, simplifying catalyst removal. The silane moieties also enable crosslinking via hydrolysis, improving thermal stability (Tg >100°C) and mechanical strength. This method avoids polyether byproducts, achieving >95% carbonate linkages .

Q. How do contradictory findings in toxicological studies impact risk assessment for laboratory use?

  • While mutagenicity was observed in vitro (Ames test), in vivo carcinogenicity in mice was weak and dose-dependent (dermal application). Discrepancies arise from metabolic differences between species and exposure routes. Researchers should adopt ALARA principles and prioritize in vitro models (e.g., human cell lines) for preliminary toxicity screening .

Q. What methodologies optimize the integration of this compound into chitosan-gelatin membranes for pervaporation?

  • Blend this compound (5–10 wt%) with chitosan/gelatin solutions, followed by crosslinking via epoxy-amine reactions. This enhances membrane hydrophobicity, reducing water-isopropanol mixture swelling. FTIR and XRD confirm covalent bonding, while tensile testing shows a 40% increase in mechanical strength. Optimal flux (0.35 kg/m²·h) and selectivity (α = 12,000) are achieved at 60°C .

Q. How does the compound improve UV-curable encapsulation for perovskite solar cells?

  • Sol-gel condensation with diphenylsilanediol forms cyclohexasiloxane-epoxy hybrids, reducing water vapor transmission (WVTR = 0.68 g/m²·day). The siloxane network creates tortuous pathways for H₂O/O₂ diffusion, while epoxy groups enhance adhesion to perovskite layers. Accelerated aging tests (85°C/85% RH) show <5% efficiency loss after 1,000 hours .

Properties

IUPAC Name

trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZNLOXENNXVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1CCC2C(C1)O2)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H22O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

57086-39-2
Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-, homopolymer
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DSSTOX Substance ID

DTXSID1043910
Record name beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
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Molecular Weight

246.37 g/mol
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Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS]
Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-
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Record name (3,4-Epoxycyclohexyl)ethyltrimethoxysilane
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CAS No.

3388-04-3
Record name Epoxycyclohexylethyltrimethoxysilane
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Record name (3,4-Epoxycyclohexyl)ethyltrimethoxysilane
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-
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Record name beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
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Record name 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane
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Record name 3,4-EPOXYCYCLOHEXYLETHYLTRIMETHOXYSILANE
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Synthesis routes and methods I

Procedure details

The coating composition according to claim 1 wherein about 57 weight percent tetraethyl orthosilicate, about 28 weight percent methyltrimethoxysilane and about 15 weight percent bis(2-hydroxyethyl)aminopropyltriethoxysilane were hydrolyzed with a mixture of water, alcohol and acetic acid and then aged.
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Synthesis routes and methods II

Procedure details

The apparatus of Example B was charged with 148.8 g (1.2 mol) of 1-vinyl-3,4-epoxycyclohexane, 1.3 g of a carboxylic acid promoter, and 0.15 ml 0f 10% chloroplatinic acid catalyst solution. The flask contents were heated to 89° C. and dropwise addition of 122.8 g (1.0 mol) of trimethoxysilane was begun. The reaction temperature was controlled at 90°-95° C. with an ice bath. Reaction was maintained at that temperature for half an hour after completion of addition, which took 18 minutes. Analysis by gas chromatography showed a yield of 90% of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane. This example demonstrates a standard preparation of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane using commercial chloroplatinic acid.
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Synthesis routes and methods III

Procedure details

The apparatus of Example B was charged with 148.8 g (1.2 mol) of 1-vinyl-3,4-epoxycyclohexane, 1.3 g of a carboxylic acid promoter, and 0.15 ml Of 10% chloroplatinic acid catalyst solution. The flask contents were heated to 89° C. and dropwise addition of 122.8 g (1.0 mol) of trimethoxysilane was begun. The reaction temperature was controlled at 90°-95° C. with an ice bath. Reaction was maintained at that temperature for half an hour after completion of addition, which took 18 minutes. Analysis by gas chromatography showed a yield of 90% of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane. This example demonstrates a standard preparation of 2-(3,4-epoxycyclohexylethyltrimethoxysilane using commercial chloroplatinic acid.
Quantity
148.8 g
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carboxylic acid
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1.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Reactant of Route 5
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Reactant of Route 6
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

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